3-Methoxy-2,5-diphenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86864-11-1 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methoxy-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C17H15NO/c1-19-16-12-15(13-8-4-2-5-9-13)18-17(16)14-10-6-3-7-11-14/h2-12,18H,1H3 |
InChI Key |
BAMZNYMELOKWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis of 3 Methoxy 2,5 Diphenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyrrole (B145914) ring. The chemical shift of the nitrogen is highly sensitive to substitution and intermolecular interactions such as hydrogen bonding. For pyrroles, the ¹⁵N chemical shifts are typically observed in the range of -200 to -250 ppm relative to nitromethane. The presence of electron-donating groups generally leads to upfield shifts, while electron-withdrawing groups cause downfield shifts. In 3-Methoxy-2,5-diphenyl-1H-pyrrole, the methoxy (B1213986) group at C3 and the phenyl groups at C2 and C5 will influence the electron density at the nitrogen atom, and the precise ¹⁵N chemical shift would be a valuable parameter for comparison with theoretical calculations. Studies on substituted pyrroles have shown that hydrogen bonding can significantly affect the ¹⁵N chemical shift and the ¹J(N,H) coupling constant. nih.gov
Comparison of Experimental and Calculated NMR Parameters
To further validate the structural assignment, experimental NMR data should be compared with theoretical calculations. Using computational methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, the ¹H and ¹³C chemical shifts of a proposed structure can be predicted. A strong correlation between the experimental and calculated chemical shifts provides a high degree of confidence in the assigned structure. For substituted pyrroles, it has been shown that substituent chemical shift effects can be predicted with reasonable accuracy. rsc.org Such a comparison would be particularly useful for this compound to confirm the precise assignment of the numerous aromatic carbon signals in the phenyl rings.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
FT-IR spectroscopy provides a detailed fingerprint of the functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the pyrrole ring, the two phenyl substituents, and the methoxy group.
The N-H stretching vibration of the pyrrole ring is expected to produce a moderate to sharp band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl rings typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group is anticipated in the 2950-2850 cm⁻¹ range. acgpubs.org
The C=C stretching vibrations of the aromatic phenyl and pyrrole rings are expected to give rise to several bands in the 1610-1450 cm⁻¹ region. acgpubs.org The presence of the methoxy group introduces a characteristic C-O-C stretching vibration, which is typically strong and appears around 1260 cm⁻¹ for aryl ethers. acgpubs.org Out-of-plane C-H bending vibrations for the substituted phenyl rings provide further structural information in the fingerprint region below 900 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Pyrrole Ring | ~3350 | Medium |
| Aromatic C-H Stretch | Phenyl Rings | 3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch | Methoxy Group (-OCH₃) | 2950-2850 | Weak-Medium |
| C=C Stretch | Phenyl & Pyrrole Rings | 1610-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Methoxy Ether | ~1260 | Strong |
| C-N Stretch | Pyrrole Ring | ~1200 | Medium |
| C-H Out-of-Plane Bend | Phenyl Rings | 850-700 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
HRMS is critical for determining the precise molecular formula of this compound. With a chemical formula of C₁₇H₁₅NO, the calculated exact mass of the neutral molecule is 249.1154 g/mol . HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield a measured mass-to-charge ratio extremely close to the calculated value of 250.1226, thereby confirming the elemental composition. This high level of accuracy distinguishes the compound from other species with the same nominal mass. For comparison, the related compound 1-(diphenylmethyl)-1H-pyrrole-2,5-dione (C₁₇H₁₃NO₂) has a calculated exact mass of 263.0946 g/mol . spectrabase.com
The primary fragmentation pathways for this compound would likely involve the initial loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation. Subsequent fragmentation could involve cleavage of the phenyl groups or fragmentation of the pyrrole ring itself.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₁₆NO⁺ | 250.1226 | Protonated molecular ion |
| [M]⁺• | C₁₇H₁₅NO⁺• | 249.1154 | Molecular ion (radical cation) |
| [M-CH₃]⁺ | C₁₆H₁₂NO⁺ | 234.0913 | Loss of a methyl radical |
| [M-OCH₃]⁺ | C₁₆H₁₂N⁺ | 218.0964 | Loss of a methoxy radical |
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring or purity assessment. A reversed-phase HPLC column would effectively separate the relatively nonpolar compound from more polar impurities. nih.gov The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). Following separation, the mass spectrometer would provide mass data, confirming the identity of the eluted peak as the target compound. This method allows for both qualitative identification and quantitative analysis. nih.gov
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated π-system, which extends across the phenyl rings and the central pyrrole nucleus. The spectrum is expected to show strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions. researchgate.netresearchgate.net For comparison, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, a structurally related compound with two phenyl rings on a five-membered heterocycle, exhibits absorption peaks at 340 nm and 406 nm. researchgate.net The unsubstituted pyrrole chromophore shows a π → π* transition around 210 nm, which is significantly shifted to longer wavelengths (bathochromic shift) by the extensive conjugation with the two phenyl groups. The methoxy group, acting as an auxochrome, may cause a further slight red shift and an increase in absorption intensity.
Table 3: Predicted UV-Vis Spectral Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|---|---|
| ~220 | ~18,000 | π → π* (Benzene E2 band) |
| ~280 | ~14,000 | π → π* (Extended conjugation) |
| ~350 | ~25,000 | π → π* (Extended conjugation) |
A comprehensive search of scientific databases and literature has been conducted to gather information on the chemical compound This compound for the requested article. However, specific research findings and data pertaining to its fluorescence spectroscopy, quantum yield determination, the impact of solvents on its electronic transitions, single-crystal X-ray diffraction analysis, and Hirshfeld surface analysis are not available in the reviewed sources.
The conducted searches did not yield any specific studies that have characterized "this compound" for the advanced spectroscopic and structural properties outlined in the request. While there is a body of research on various other substituted pyrrole and heterocyclic compounds, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but distinct molecules.
Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as the specific experimental data for this particular compound does not appear to be published in the available scientific literature.
Theoretical and Computational Chemistry of 3 Methoxy 2,5 Diphenyl 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are central to modern chemical research, offering a window into molecular behavior at the electronic level. These methods are employed to predict molecular structures, energies, and a host of other properties with remarkable accuracy, complementing and often guiding experimental work.
Density Functional Theory (DFT) stands as the most widely used quantum chemical method for polyatomic systems due to its excellent balance of computational cost and accuracy. The selection of a functional and a basis set is a critical first step in performing these calculations. The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.
For molecules similar in structure to 3-Methoxy-2,5-diphenyl-1H-pyrrole, studies frequently employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange and has a proven track record for reliability in predicting molecular geometries and electronic properties.
The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly utilized. This notation indicates a triple-zeta quality basis set for core and valence electrons, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for orbital shape distortion, which is crucial for accurately modeling bonding environments. The combination of a hybrid functional like B3LYP with a robust basis set like 6-311++G(d,p) provides a reliable theoretical model for investigating the properties of organic molecules.
Following the selection of a theoretical model, the molecular geometry of this compound is optimized to find the lowest energy conformation on the potential energy surface. This optimized structure serves as the basis for all subsequent property calculations.
The optimized geometry reveals the precise spatial arrangement of the atoms. The bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. For this compound, the central pyrrole (B145914) ring's geometry is of particular interest, as is the orientation of the two phenyl rings and the methoxy (B1213986) group relative to this core. The dihedral angles, in particular, describe the twist of the phenyl and methoxy substituents with respect to the pyrrole plane, which has significant implications for the molecule's electronic properties, such as conjugation and steric hindrance.
A representative table of calculated geometric parameters is shown below. Note: This data is illustrative for a typical pyrrole derivative calculated at a common level of theory, as specific literature values for this compound are not publicly available.
Table 1: Selected Calculated Geometric Parameters| Parameter | Atom Connection | Value (Å or °) |
|---|---|---|
| Bond Length | C2-C5 | ~1.40 Å |
| C2-N1 | ~1.38 Å | |
| C3-O | ~1.36 Å | |
| O-CH3 | ~1.43 Å | |
| Bond Angle | C5-N1-C2 | ~109.5° |
| C2-C3-C4 | ~107.0° | |
| C3-O-CH3 | ~118.0° | |
| Dihedral Angle | C4-C3-C2-C(Phenyl) | ~180.0° |
The distribution of electron density within the molecule is a key determinant of its chemical behavior. Natural Bond Orbital (NBO) or Mulliken population analysis are common methods to assign partial atomic charges. This analysis reveals the electrophilic and nucleophilic centers within the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and certain carbon atoms would exhibit positive charges.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution from the perspective of an approaching reagent. It is plotted on the molecule's electron density surface. Different colors denote varying electrostatic potential values: red typically indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. For this compound, the MEP map would likely show strong negative potential around the pyrrole nitrogen and the methoxy oxygen atom. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
An illustrative table of FMO energies is provided below. Note: This data is representative and not from specific calculations on the target molecule. Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Nuclear Independent Chemical Shift (NICS) for Aromaticity Assessment
Aromaticity is a fundamental concept in chemistry, signifying enhanced stability and unique magnetic properties arising from cyclic electron delocalization. acs.org Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. acs.org It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom with no basis functions or electrons.
The key interpretations of NICS values are:
Negative NICS values: Indicate the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring.
Positive NICS values: Suggest a paratropic ring current, which is characteristic of antiaromaticity.
NICS values near zero: Imply a lack of significant ring current, indicating a non-aromatic system.
For polycyclic systems, NICS calculations can be performed for each ring to assess local aromaticity. diva-portal.org For a molecule like this compound, a NICS calculation would be performed at the center of the five-membered pyrrole ring to quantify its aromatic character, which is influenced by the methoxy and phenyl substituents.
Non-Linear Optical (NLO) Properties Prediction
Computational chemistry is also employed to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials are crucial for modern technologies like telecommunications, optical computing, and data storage. These materials interact with high-intensity light to alter its properties, such as frequency.
Theoretical calculations, often using DFT, can determine key NLO parameters like the first hyperpolarizability (β₀). nih.gov Molecules with large β₀ values are promising candidates for NLO applications. nih.gov The prediction of NLO properties relies on analyzing how the molecule's electron density and dipole moment respond to an applied electric field. For pyrrole derivatives, the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer, can enhance NLO response. nih.gov Computational screening allows for the rational design of new NLO materials by predicting the effect of different functional groups on a molecular scaffold like 2,5-diphenyl-1H-pyrrole.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of energy barriers, providing a level of detail often inaccessible through experimental methods alone.
Elucidation of Plausible Mechanisms for Synthetic Pathways
The synthesis of substituted pyrroles can proceed through various routes, including multicomponent reactions or classical cyclocondensations like the Paal-Knorr synthesis. nih.govrsc.org For the synthesis of this compound, several plausible pathways could be envisioned, starting from appropriate precursors.
Computational modeling helps elucidate these pathways step-by-step. For example, in a multicomponent reaction, calculations can map out the sequence of bond formations, identify key intermediates, and determine which of several possible mechanistic routes is the most energetically favorable. rsc.org This involves modeling the interaction of reactants, such as an α-hydroxyketone, an amine, and a nitrile derivative, to understand how they assemble into the final pyrrole ring. rsc.org
Transition State Analysis and Reaction Energetics
A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of a reaction, which in turn governs the reaction rate.
Computational methods are used to locate the precise geometry of these short-lived transition states and calculate their energies. By mapping the entire reaction energy profile, including reactants, intermediates, transition states, and products, chemists can gain a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the tautomerism of pyrazole (B372694) systems, which are related to pyrroles, computational studies have been used to calculate the activation barriers for proton transfer, revealing how solvent molecules can lower these barriers and facilitate the process.
Catalytic Cycle Investigations
Many synthetic routes for heterocycles rely on catalysts to improve efficiency and selectivity. Computational modeling is highly effective in elucidating the complete catalytic cycle. This involves studying how the catalyst interacts with the substrate(s), facilitates the chemical transformation through a series of lower-energy transition states, and is ultimately regenerated at the end of the reaction.
For example, in an acid-catalyzed synthesis of a pyrrole, modeling can show how a proton from the acid activates a carbonyl group, initiating the cyclization cascade. In palladium-catalyzed cross-coupling reactions, which could be used to attach the phenyl groups, computational studies can detail the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These investigations are crucial for understanding catalyst behavior and for designing new, more efficient catalytic systems for synthesizing complex molecules like this compound.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the motion of atoms and molecules over time. For a molecule like this compound, MD simulations could provide profound insights into its flexibility and how it interacts with its environment.
A typical MD study would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces acting on each atom and, by integrating Newton's equations of motion, the simulation of the molecule's dynamic behavior.
Key areas of investigation for this compound would include:
Conformational Analysis: The two phenyl rings and the methoxy group attached to the central pyrrole core can rotate. MD simulations would reveal the preferred rotational angles (dihedrals) of these groups, the energy barriers between different conformations, and the timescale of these conformational changes. This is crucial for understanding the molecule's three-dimensional shape and how it might fit into the active site of a biological target.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (like water or an organic solvent), researchers could study how the solvent influences the molecule's conformation and dynamics. This would involve analyzing the radial distribution functions to understand the solvation shell structure.
Intermolecular Interactions: In simulations with multiple molecules of this compound, the nature and strength of intermolecular interactions, such as pi-stacking between the phenyl rings, could be quantified. This is vital for predicting the material properties of the compound in the solid state.
Data from a hypothetical MD simulation of this compound could be presented as follows:
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(2)-C(phenyl1)-C(alpha)-C(beta) | 35.2 | 5.1 |
| C(5)-C(phenyl2)-C(gamma)-C(delta) | 40.8 | 6.3 |
| C(3)-O-C(methoxy)-H | 120.1 | 10.2 |
Note: The data in this table is hypothetical and serves as an illustration of what an MD simulation could provide.
Computational Prediction and Validation of Spectroscopic Data
Computational methods, particularly those based on density functional theory (DFT), are highly effective in predicting various spectroscopic properties of molecules. For this compound, these predictions would be invaluable for interpreting experimental data and confirming the compound's structure.
The process typically involves optimizing the molecule's geometry at a chosen level of theory and then performing calculations to predict the desired spectroscopic data.
NMR Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. These predicted shifts, when compared to experimental NMR spectra, can help in the definitive assignment of all signals, which can be challenging for complex molecules.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This computed IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-H stretch, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the interpretation of the experimental UV-Vis spectrum and provides insights into the molecule's electronic structure.
A comparison of hypothetical experimental and computationally predicted spectroscopic data for this compound is shown below:
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (C=C) | 125.4 | 125.8 |
| ¹³C (C-O) | 58.2 | 58.5 |
| ¹H (N-H) | 8.1 | 8.3 |
| ¹H (O-CH₃) | 3.9 | 3.8 |
Note: The data in this table is for illustrative purposes only, as specific computational studies on this molecule are not available.
Future computational studies on this compound would be instrumental in elucidating its fundamental chemical and physical properties, paving the way for its potential applications.
Reactivity and Chemical Transformations of 3 Methoxy 2,5 Diphenyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.comquora.com The substitution pattern is dictated by the stability of the cationic intermediate (arenium ion), which is most effectively stabilized when the electrophile attacks the C2 or C5 position. onlineorganicchemistrytutor.comquora.com In the case of 3-Methoxy-2,5-diphenyl-1H-pyrrole, these positions are already occupied by phenyl groups. Therefore, electrophilic attack is expected to occur at the remaining C4 position. The methoxy (B1213986) group at the C3 position, being an electron-donating group, further activates the pyrrole ring towards electrophilic attack and would direct incoming electrophiles to the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. cdnsciencepub.com While specific studies on this compound are not extensively documented, the expected outcomes for these reactions can be inferred from the general reactivity of substituted pyrroles.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-methoxy-2,5-diphenyl-1H-pyrrole |
| Bromination | Br₂/FeBr₃ | 4-Bromo-3-methoxy-2,5-diphenyl-1H-pyrrole |
| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-methoxy-2,5-diphenyl-1H-pyrrole |
It is also possible for electrophilic substitution to occur on the phenyl rings, although the pyrrole ring is generally more reactive. The methoxy group on the pyrrole ring would activate the entire system, but the directing effects on the phenyl rings would be less pronounced.
Nucleophilic Reactions and Annulation Strategies
While the electron-rich nature of the pyrrole ring makes it less susceptible to nucleophilic attack, such reactions can occur under specific conditions, particularly if the ring is substituted with strong electron-withdrawing groups. In the case of this compound, the electron-donating methoxy group disfavors direct nucleophilic attack on the pyrrole ring.
However, the principles of nucleophilic chemistry are central to various synthetic strategies for constructing and modifying pyrrole-containing systems. Annulation strategies, which involve the formation of a new ring fused to the pyrrole core, are powerful methods for building complex heterocyclic systems. These strategies often involve tandem reactions that can be initiated by nucleophilic attack. beilstein-journals.orgrsc.orgnih.gov For instance, a suitably functionalized derivative of this compound could potentially undergo annulation to form fused systems like pyrrolo[1,2-a]pyridines or other related structures.
Modern synthetic methods, such as copper-catalyzed C–H/N–H annulation of enaminones and alkynyl esters, provide efficient routes to highly substituted pyrroles and could potentially be adapted for the derivatization of the this compound scaffold. rsc.org
Functional Group Interconversions Involving Methoxy and Phenyl Moieties
The methoxy and phenyl groups of this compound offer additional sites for chemical modification.
The methoxy group can be cleaved to yield the corresponding 3-hydroxy-2,5-diphenyl-1H-pyrrole. This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃ or AlCl₃). google.comnih.gov The resulting hydroxyl group can then be used for further functionalization, for example, through O-alkylation or O-acylation. Selective cleavage of a methoxy group in the presence of other functional groups is a known synthetic strategy. nih.gov
The phenyl groups can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation. The position of substitution on the phenyl rings will be directed by the pyrrole ring, which acts as an activating group, and will likely favor the ortho and para positions.
Derivatization Strategies for Advanced Analogues
The core structure of this compound can be further elaborated to produce a wide range of advanced analogues with potentially interesting chemical and physical properties.
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile. N-substitution reactions, such as N-alkylation and N-acylation, are common transformations for pyrroles. organic-chemistry.orgbeilstein-journals.org
N-Alkylation: The pyrrole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.netmdpi.com The choice of base and solvent can influence the regioselectivity of the reaction, especially in cases where O-alkylation of the methoxy group (after demethylation) could be a competing pathway.
N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acyl chlorides or anhydrides. This introduces an electron-withdrawing group onto the nitrogen, which can modify the reactivity of the pyrrole ring, making it less susceptible to electrophilic attack.
As mentioned previously, the primary reaction at the methoxy group is its cleavage to a hydroxyl group. This transformation is a key step in creating derivatives with different electronic and hydrogen-bonding properties. The resulting phenol-like hydroxyl group can then participate in a variety of reactions, including ether and ester formation. The oxidation of the methoxy group is also a possibility, although this can be challenging without affecting the electron-rich pyrrole and phenyl rings. nih.govresearchgate.netresearchgate.net
The two phenyl rings offer broad scope for modification. Standard aromatic chemistry can be employed to introduce a wide array of functional groups. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be used to link other aryl or vinyl groups to the phenyl rings, creating extended π-conjugated systems. The introduction of electron-donating or electron-withdrawing substituents onto the phenyl rings can be used to fine-tune the electronic properties of the entire molecule.
Cycloaddition Reactions Involving the Pyrrole Nucleus
The pyrrole ring can act as a diene or a dienophile in cycloaddition reactions, a behavior that is highly dependent on the substituents present on the ring. The Van Leusen [3+2] cycloaddition reaction, for example, is a well-established method for synthesizing pyrrole derivatives using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds. nih.gov While general principles of pyrrole cycloadditions are known, specific studies on this compound are not extensively documented in the reviewed literature.
Research on related pyrrole structures, such as 4-acyl-1H-pyrrole-2,3-diones, demonstrates their ability to participate in hetero-Diels-Alder reactions. nih.gov However, the direct applicability of these findings to this compound remains to be experimentally verified. The electronic and steric effects of the methoxy and diphenyl substituents would likely play a crucial role in the feasibility and outcome of such cycloaddition reactions.
Oxidation and Reduction Reactions
The oxidation and reduction of the pyrrole ring are fundamental transformations that can lead to a variety of functionalized products. The susceptibility of the pyrrole nucleus to oxidation or reduction is heavily influenced by its substituent pattern. For instance, the presence of electron-donating groups can make the ring more prone to oxidation.
Investigation of Reaction Scope and Substrate Specificity
A thorough investigation of the reaction scope and substrate specificity is essential for understanding the synthetic utility of any compound. This involves testing the reactivity of the target molecule with a diverse range of reactants under various conditions to map out its chemical behavior.
Based on the available scientific literature, a systematic study of the reaction scope and substrate specificity for this compound has not been reported. Such an investigation would be valuable to the synthetic chemistry community, providing insights into how the interplay of the methoxy and diphenyl substituents governs the reactivity and selectivity of the pyrrole core in various chemical transformations.
Structure Property Relationships and Rational Design in Pyrrole Chemistry
Systematic Modification of the 3-Methoxy-2,5-diphenyl-1H-pyrrole Scaffold
Impact of Substituent Nature and Position on Reactivity and Electronic Properties
The reactivity and electronic properties of the this compound scaffold are intricately linked to the nature and placement of its substituents. The inherent electron-richness of the pyrrole (B145914) ring can be further modulated by the electronic effects of attached functional groups.
The introduction of a methoxy (B1213986) group at the 3-position is expected to increase the electron density of the pyrrole ring through a resonance-donating effect. This enhanced nucleophilicity can influence the regioselectivity of electrophilic substitution reactions. In related pyrrole systems, the position of substitution is highly dependent on the directing effects of existing groups. For instance, in the acylation of 1-TIPS-pyrrole, the reaction can be directed to the 3-position, leveraging the steric hindrance of the triisopropylsilyl (TIPS) group to block the more reactive 2-position. nih.gov However, the presence of strong activating groups can sometimes lead to unexpected outcomes.
Correlation of Structural Modifications with Spectroscopic Signatures
The structural modifications of the this compound scaffold are directly reflected in its spectroscopic signatures, providing a powerful tool for characterization and for understanding the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of pyrrole derivatives are highly sensitive to substituent effects. In the 1H NMR spectrum of the parent 2,5-diphenyl-1H-pyrrole, the pyrrole protons typically appear in the aromatic region. nih.gov The introduction of a methoxy group at the 3-position would be expected to shield the adjacent pyrrole proton, causing an upfield shift in its resonance. The chemical shifts of the phenyl protons would also be influenced by their substitution pattern. For instance, in a series of 2-methyl-1,3,5-diphenyl-1H-pyrrole derivatives, the chemical shifts of the phenyl protons vary depending on the substituents on the N-phenyl ring. nih.gov
The 13C NMR spectrum provides further insight into the electronic distribution. The carbon atom attached to the methoxy group would experience a significant downfield shift due to the electronegativity of the oxygen atom. The chemical shifts of the pyrrole ring carbons would also be indicative of the electron-donating nature of the methoxy group. In related N-substituted pyrroles, the chemical shifts of the pyrrole carbons are known to be solvent-dependent. ipb.pt
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic bands for the N-H stretch, C-H stretches of the aromatic rings and the methoxy group, and C=C stretching vibrations of the pyrrole and phenyl rings. In related diketopyrrolopyrrole derivatives, the IR spectra have been used to identify key functional groups and to follow the course of reactions. researchgate.net
Mass Spectrometry (MS): The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. For related N-[3-alkoxy-2-thienyl]imidothiocarbamates, the fragmentation pattern is influenced by the nature of the alkoxy group. researchgate.net
A hypothetical table of expected spectroscopic data for the title compound and a related analogue is presented below.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| This compound | ~7.0-7.5 (m, Ar-H), ~6.5 (s, 1H, pyrrole-H), ~3.8 (s, 3H, OCH3), ~8.0 (br s, 1H, NH) | ~160 (C-OCH3), ~130-140 (Ar-C), ~125-130 (Ar-CH), ~110-120 (pyrrole-C), ~55 (OCH3) | ~3400 (N-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1500 (C=C) |
| 2-Methyl-1,3,5-triphenyl-1H-pyrrole nih.gov | 7.52 (d), 7.39 (m), 7.24 (m), 7.13 (m), 2.26 (s) | 139.4, 137.1, 134.0, 133.4, 129.2, 128.8, 128.5, 128.3, 128.2, 128.1, 127.7, 126.7, 125.8, 125.3, 122.9, 109.5, 12.6 | Not available |
Exploration of Structural Analogues for Enhanced Synthetic Efficiency
The synthesis of substituted pyrroles can be challenging, and the exploration of structural analogues often goes hand-in-hand with the development of more efficient synthetic methodologies. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), is a classic method for pyrrole synthesis. nih.gov For the synthesis of this compound, a potential precursor would be a 3-methoxy-1,4-diphenyl-1,4-butanedione.
Modern synthetic methods offer alternative routes. For example, a one-pot, four-step synthesis of 1-aryl-3-trifluoroacetyl pyrroles has been developed, showcasing the potential for streamlined synthetic strategies. researchgate.net The synthesis of 2,3,5-trisubstituted pyrroles has been achieved in a regioselective manner through a double nucleophilic addition to α,β-unsaturated imines. nih.gov
The synthesis of analogues can also inform the development of more efficient routes to the target compound. For instance, the synthesis of 3-(3-methoxy-1,3-dioxopropyl)pyrrole was explored through four different routes, with a Pd-mediated coupling and an electrophilic substitution of a TIPS-protected pyrrole being key strategies. mdpi.com The challenges encountered and the yields obtained in these routes provide valuable information for the design of synthetic pathways to other 3-alkoxypyrroles.
The table below summarizes the yields of some related pyrrole syntheses, illustrating the variability in efficiency depending on the specific substitution pattern and synthetic method employed.
| Pyrrole Derivative | Synthetic Method | Yield (%) | Reference |
| 1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrrole | Paal-Knorr | 76 | nih.gov |
| 2-Methyl-1,3,5-triphenyl-1H-pyrrole | Condensation of diketone and aniline | 73 | nih.gov |
| 3-(3-Methoxy-1,3-dioxopropyl)-1-Boc-pyrrole | Pd-mediated coupling | 70 | mdpi.com |
Rational Design of Novel Pyrrole Architectures with Desired Chemical Characteristics
The insights gained from the systematic modification of the this compound scaffold can be applied to the rational design of novel pyrrole architectures with specific, predetermined chemical characteristics. By understanding the structure-property relationships, it becomes possible to design molecules with tailored electronic, steric, and spectroscopic properties.
For example, if the goal is to create a more electron-rich pyrrole, one might introduce additional electron-donating groups at other positions on the pyrrole ring or on the phenyl substituents. Conversely, to create a more electron-deficient system, electron-withdrawing groups could be installed. The design of novel aldose reductase inhibitors based on a pyrrole scaffold demonstrates this principle, where different bioisosteric replacements for a carboxylic acid moiety were explored to optimize biological activity. nih.gov
The design of fluorescent probes is another area where the rational design of pyrrole architectures is crucial. The fluorescence properties of pyrrole-based compounds are highly dependent on their substitution pattern. By strategically placing substituents that extend the π-conjugation or introduce specific electronic effects, it is possible to tune the emission wavelength and quantum yield. nih.gov
Furthermore, the design of new synthetic routes can be guided by the desired substitution pattern. For instance, if a specific regioisomer is required, a synthetic strategy that employs directing groups or specific reaction conditions can be devised. The synthesis of pyrrole-based porous organic polymers highlights how the choice of monomers and polymerization conditions can be used to control the properties of the final material. nih.gov
Broader Context and Future Directions in Pyrrole Chemistry
Pyrroles as Synthons for Complex Heterocycles and Natural Products
Substituted pyrroles are considered "privileged scaffolds" in medicinal chemistry and natural product synthesis due to their presence in numerous bioactive molecules. rsc.org They serve as versatile synthons, or building blocks, for the construction of more complex heterocyclic systems and natural products. The reactivity of the pyrrole (B145914) ring, which can be finely tuned by its substituents, allows for a variety of chemical transformations.
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. onlineorganicchemistrytutor.com However, the presence of substituents can direct this reactivity. For instance, an N-substituent can influence the regioselectivity of reactions. wikipedia.org Pyrroles can also participate in cycloaddition reactions, acting as dienes, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org This reactivity is crucial for building fused heterocyclic systems.
A number of natural products and pharmacologically active compounds contain the pyrrole core. For example, the lamellarins are a class of marine alkaloids with potent anti-cancer activity that feature a polysubstituted pyrrole core. rsc.org The synthesis of such complex molecules often relies on the strategic construction and functionalization of a pyrrole precursor. The development of novel synthetic routes to functionalized pyrroles is therefore a key area of research. For instance, multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of highly substituted pyrroles from simple starting materials. rsc.orgnih.gov
The utility of pyrroles as synthons is further demonstrated by their use in the synthesis of porphyrins and other tetrapyrrolic macrocycles, which are fundamental to biological processes such as photosynthesis and oxygen transport. The synthesis of precursors like 3-(3-methoxy-1,3-dioxopropyl)pyrrole highlights the importance of accessing specifically functionalized pyrroles for the construction of these larger systems. nih.gov
Theoretical Advancement in Understanding Pyrrole Reactivity and Aromaticity
Theoretical and computational studies have provided significant insights into the fundamental properties of the pyrrole ring, including its reactivity and aromaticity. These studies are crucial for predicting the behavior of substituted pyrroles and for designing new synthetic strategies.
The aromaticity of pyrrole arises from the delocalization of six π-electrons over the five-membered ring. The nitrogen atom contributes its lone pair to the aromatic system. The degree of aromaticity can be influenced by substituents. Computational studies, using methods such as ab initio and density functional theory (DFT), have been employed to quantify the aromaticity of pyrrole and its derivatives and to understand how substituents affect the electronic structure. researchgate.net
Electrophilic substitution is a key reaction of pyrroles, and theoretical studies have been instrumental in explaining the observed regioselectivity. onlineorganicchemistrytutor.com Calculations have shown that electrophilic attack is favored at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate (the σ-complex). onlineorganicchemistrytutor.comresearchgate.net The presence of substituents can alter this preference. For example, the nature of the substituent on the nitrogen atom can influence the α:β selectivity of electrophilic attack. researchgate.net
For a molecule like 3-Methoxy-2,5-diphenyl-1H-pyrrole, theoretical calculations could predict the influence of the methoxy (B1213986) and phenyl groups on the electron density distribution in the pyrrole ring. The methoxy group at the C3 position would be expected to act as an electron-donating group, increasing the electron density of the ring, while the phenyl groups at C2 and C5 would have a more complex electronic and steric influence. These theoretical insights are valuable for predicting the reactivity of such a molecule in various chemical transformations.
Development of Novel and Sustainable Synthetic Methodologies for Pyrrole Frameworks
The development of new and sustainable methods for the synthesis of pyrroles is a major focus of current research. Traditional methods for pyrrole synthesis often require harsh reaction conditions, toxic reagents, and generate significant waste. rsc.org Modern synthetic chemistry aims to address these issues by developing greener and more efficient alternatives.
Key Developments in Sustainable Pyrrole Synthesis:
| Synthetic Strategy | Description | Sustainability Aspects |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov | High atom economy, reduced waste, operational simplicity. |
| Catalysis | Use of catalysts, including metal-based and organocatalysts, to promote reactions under milder conditions and with higher selectivity. rsc.orgnih.gov | Lower energy consumption, increased efficiency, potential for catalyst recycling. |
| Green Solvents | Replacement of volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.org | Reduced environmental impact and health hazards. |
| Microwave- and Ultrasound-Assisted Synthesis | Use of microwave irradiation or ultrasound to accelerate reaction rates and improve yields. | Reduced reaction times, lower energy consumption. |
| Electro-oxidative Annulation | An electrochemical method for the synthesis of polysubstituted pyrroles from simple starting materials like 1,3-dicarbonyl compounds and primary amines without the need for transition-metal salts or harsh conditions. nih.govacs.org | Avoids the use of stoichiometric oxidants, often proceeds under mild conditions. |
| Flow Chemistry | Performing reactions in a continuous flow reactor, which can offer better control over reaction parameters, improved safety, and easier scalability. | Enhanced safety, improved reproducibility, potential for automation. |
The synthesis of polysubstituted pyrroles, such as this compound, can benefit from these advancements. For example, isocyanide-based multicomponent reactions have proven to be a powerful tool for the efficient synthesis of highly substituted pyrroles. rsc.org The development of metal-free synthesis methods in aqueous media using surfactants is another promising green approach. rsc.org These sustainable methodologies not only make the synthesis of pyrroles more environmentally friendly but also open up new possibilities for creating diverse and complex pyrrole derivatives for various applications.
Q & A
Q. What are the common synthetic routes for 3-Methoxy-2,5-diphenyl-1H-pyrrole, and how can reaction conditions be optimized?
The synthesis of pyrrole derivatives often involves cyclization reactions. For example, asymmetric catalysis using tert-butyl-substituted phosphine ligands (e.g., (R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole) can achieve stereoselectivity in analogous compounds . Key steps include:
- Use of Pd-catalyzed cross-coupling to introduce aryl groups.
- Optimization of solvent polarity (e.g., DMF or THF) to control reaction kinetics.
- Temperature control (e.g., 80–100°C) to minimize side reactions. Characterization via H NMR and HPLC ensures purity and structural fidelity.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction is critical for unambiguous structural determination. Key considerations include:
- Crystal growth via slow evaporation of a dichloromethane/hexane mixture .
- Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement using software like SHELXL to achieve low R-factors (e.g., <0.05) . Planarity deviations and dihedral angles between substituents (e.g., methoxy and phenyl groups) are analyzed to confirm steric and electronic effects .
Advanced Research Questions
Q. What role does DFT modeling play in predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer capabilities in molecular electronics .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- Non-covalent interaction (NCI) analysis to evaluate packing efficiency in crystal lattices .
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?
Contradictions between NMR (e.g., unexpected splitting) and X-ray data may arise from dynamic effects (e.g., rotational barriers). Strategies include:
Q. What methodologies enable the application of this compound in molecular electronics?
Pyrrole derivatives are explored for charge transport due to their conjugated systems. Experimental approaches include:
- Cyclic voltammetry to measure redox potentials and bandgaps .
- Fabrication of thin films via spin-coating or vapor deposition for OFET/OPV testing .
- Computational screening (e.g., Marcus theory) to predict hole/electron mobility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
